5-Chloro-3-fluoro-2-hydroxypyridine
Overview
Description
5-Chloro-3-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 . The IUPAC name for this compound is 5-chloro-3-fluoropyridin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-fluoro-2-hydroxypyridine is 1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-3-fluoro-2-hydroxypyridine are not available, chloro and fluoro pyridines are known to undergo α and γ-activation in copper complexes .
Physical And Chemical Properties Analysis
5-Chloro-3-fluoro-2-hydroxypyridine is a solid at room temperature . . The compound has a density of 1.517g/cm3 and a boiling point of 258.2ºC at 760 mmHg . The melting point of the compound is 71ºC .
Scientific Research Applications
Structural and Synthetic Utility in Organic Chemistry
5-Chloro-3-fluoro-2-hydroxypyridine has demonstrated significant value in the field of organic synthesis and structural chemistry. Schlosser and Bobbio (2002) describe its utility in creating diverse structural manifolds, highlighting its role in the synthesis of various halopyridines and pyridinecarboxylic acids. This compound acts as an intermediate in generating a variety of structurally diverse molecules, showcasing its versatility in synthetic organic chemistry (Schlosser & Bobbio, 2002).
Role in Synthesis of Complex Molecules
Wu et al. (2022) report the use of halopyridine isomers, including those derived from 5-Chloro-3-fluoro-2-hydroxypyridine, as valuable building blocks in medicinal chemistry. They emphasize its utility in synthesizing pentasubstituted pyridines with desired functionalities for chemical manipulations, demonstrating its significance in creating molecules with potential medicinal applications (Wu et al., 2022).
Investigating Tautomeric Equilibria
Calabrese et al. (2017) explored the effects of halogenation, including chlorination and fluorination as seen in 5-Chloro-3-fluoro-2-hydroxypyridine, on tautomeric and conformational equilibria in hydroxypyridines. Their research provides insights into the fundamental chemical behavior of such compounds, contributing to a deeper understanding of their reactivity and stability (Calabrese et al., 2017).
Applications in Coordination Chemistry
Research by Schäffler et al. (2006) on the synthesis of halogeno-pyridinolate complexes with diruthenium cores includes derivatives of hydroxypyridines like 5-Chloro-3-fluoro-2-hydroxypyridine. Their work contributes to the development of novel coordination compounds, which could have implications in catalysis and material science (Schäffler et al., 2006).
Herbicidal Activity Research
Tajik and Dadras (2011) studied novel 5-chloro-3-fluorophenoxypyridines, derived from 5-Chloro-3-fluoro-2-hydroxypyridine, for their herbicidal activity. Their findings highlight the potential agricultural applications of these compounds in weed management and crop safety (Tajik & Dadras, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Future Directions
While specific future directions for 5-Chloro-3-fluoro-2-hydroxypyridine are not available, fluorinated pyridines are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
5-chloro-3-fluoro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNMOLGRGQMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476159 | |
Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-fluoro-2-hydroxypyridine | |
CAS RN |
514797-96-7 | |
Record name | 5-Chloro-3-fluoro-2-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.